molecular formula C10H17N3 B1420754 N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride CAS No. 920460-11-3

N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride

Cat. No.: B1420754
CAS No.: 920460-11-3
M. Wt: 179.26 g/mol
InChI Key: WJMXHFXBXPAOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride” is a chemical compound with the CAS number 1332530-39-8 . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

  • DNA Interaction and Cytotoxicity Studies Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including a compound structurally similar to N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine. They explored these complexes' DNA-binding properties and nuclease activity. Their findings suggest that these complexes bind to DNA and induce minor structural changes, with potential implications in cancer research due to their cytotoxicity on different cancer cell lines (Kumar et al., 2012).

  • Synthesis and Transformation Studies Arutyunyan et al. (2017) conducted synthesis and transformation studies on a compound with a structure related to N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine. They observed the formation of secondary amines and amides, contributing to the understanding of the compound's chemical behavior and potential applications in chemical synthesis (Arutyunyan et al., 2017).

  • Ligand Design and Metal Coordination Canary et al. (1998) investigated the synthesis of ligands, including structures related to N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine. Their research focused on chiral, conformationally mobile tripodal ligands, which are significant in the study of metal coordination and potential applications in asymmetric catalysis (Canary et al., 1998).

  • Enzyme Inhibition and Biological Activity Kurokawa (1983) synthesized 2-(4-azulenyl)ethanamine derivatives, structurally related to N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine. They explored the enzyme inhibition properties of these compounds, finding significant inhibition of cyclic AMP-phosphodiesterase. This suggests potential biological activities and applications in enzyme-related research (Kurokawa, 1983).

Properties

IUPAC Name

N-[(2-propan-2-ylpyrimidin-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-4-11-7-9-5-6-12-10(13-9)8(2)3/h5-6,8,11H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMXHFXBXPAOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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